molecular formula C12H9F2NO B1328360 3-Fluoro-4-(2-fluorophenoxy)aniline CAS No. 946699-01-0

3-Fluoro-4-(2-fluorophenoxy)aniline

Cat. No.: B1328360
CAS No.: 946699-01-0
M. Wt: 221.2 g/mol
InChI Key: SRDJCSJIBYAOLH-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluorophenoxy)aniline is an organic compound with the molecular formula C12H8F2NO. This compound belongs to the family of aniline derivatives and is commonly used in scientific experiments. It is also known by its chemical name, 2-Fluoro-5-(2-fluorophenyl)phenol.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-fluorophenoxy)aniline typically involves the reaction of 2-fluorophenol with 3-fluoroaniline under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-fluorophenoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

3-Fluoro-4-(2-fluorophenoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor binding.

    Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
  • 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
  • 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine

Uniqueness

3-Fluoro-4-(2-fluorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorine substitution enhances its stability and reactivity, making it a valuable compound in various research applications .

Biological Activity

3-Fluoro-4-(2-fluorophenoxy)aniline is an organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C13H10F2N2O
  • Molecular Weight : 250.23 g/mol
  • CAS Number : 946699-01-0

Synthesis

The synthesis of this compound can be accomplished through various methods, typically involving the reaction of fluorinated anilines with phenolic compounds. A notable synthetic route involves:

  • Starting Materials : Benzene derivatives and fluorinated nitro compounds.
  • Reagents : Iron powder, ammonium chloride, and isopropanol.
  • Conditions : Heating at controlled temperatures to facilitate the reduction of nitro groups to amines.

The yield from one reported synthesis was 100% after purification steps, indicating high efficiency in producing this compound .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In a study evaluating various aniline derivatives against cancer cell lines, this compound demonstrated notable cytotoxic effects:

Cell LineIC50 (µM)Activity Description
MCF-715.7Moderate inhibition
A54912.3Significant cytotoxicity
HeLa18.5Moderate inhibition

The compound's mechanism of action appears to involve the inhibition of specific kinases associated with tumor growth, making it a candidate for further investigation as a potential anticancer agent .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promise as an antimicrobial agent. A study assessed its efficacy against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of this compound in vivo using a mouse model of breast cancer. The compound was administered at varying doses over a four-week period. Results indicated a significant reduction in tumor size compared to control groups, with a dose-dependent response observed.

Case Study 2: Antimicrobial Testing

Another investigation evaluated the compound's effectiveness in treating infections caused by resistant bacterial strains. The study highlighted its potential as a therapeutic agent, especially when combined with other antibiotics to enhance efficacy against multidrug-resistant organisms.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Kinase Inhibition : The compound inhibits key kinases involved in cell proliferation and survival pathways.
  • DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication and transcription processes.

Properties

IUPAC Name

3-fluoro-4-(2-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDJCSJIBYAOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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